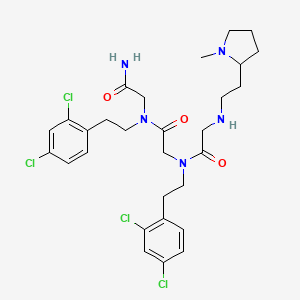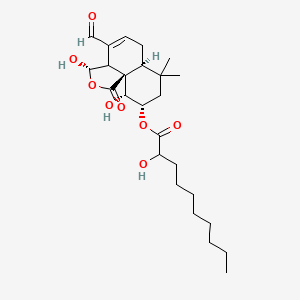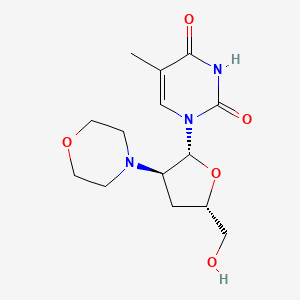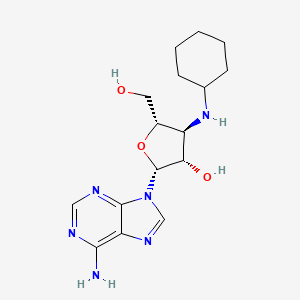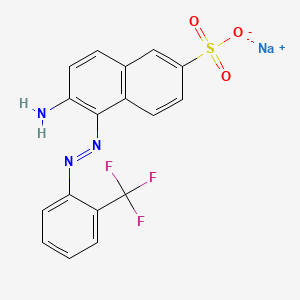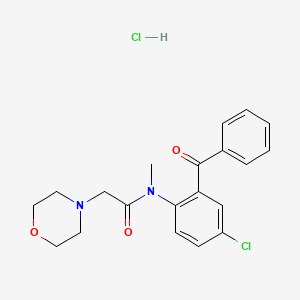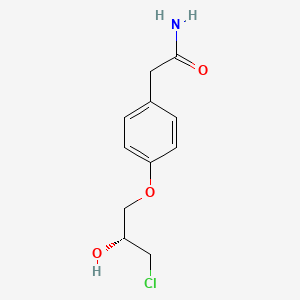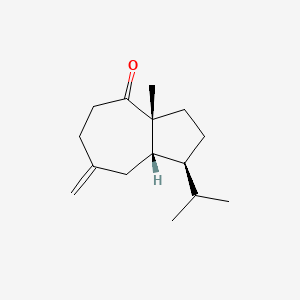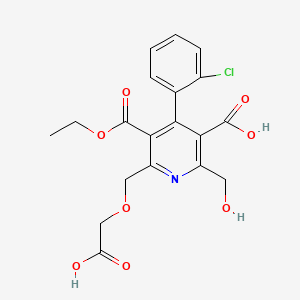
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the carboxymethoxy, chlorophenyl, and hydroxymethyl groups through a series of substitution and addition reactions. The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carboxymethoxy group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Uniqueness
The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
113994-47-1 |
|---|---|
Molecular Formula |
C19H18ClNO8 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
6-(carboxymethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO8/c1-2-29-19(27)17-13(8-28-9-14(23)24)21-12(7-22)16(18(25)26)15(17)10-5-3-4-6-11(10)20/h3-6,22H,2,7-9H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
ALXNGKAENALCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)CO)C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


